2-(4-fluorophenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-fluorophenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a fluorophenoxy group and a dinitrophenyl hydrazide moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of 4-fluorophenoxyacetic acid hydrazide: This intermediate can be synthesized by reacting 4-fluorophenol with chloroacetic acid in the presence of a base such as potassium carbonate, followed by reaction with hydrazine hydrate.
Condensation Reaction: The hydrazide intermediate is then condensed with 2-hydroxy-3,5-dinitrobenzaldehyde under acidic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro- and hydroxyl-substituted phenyl derivatives.
Reduction: Formation of amine or hydroxyl-substituted hydrazides.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-fluorophenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-fluorophenoxyacetic acid hydrazide: Shares the fluorophenoxy group but lacks the dinitrophenyl moiety.
2-(2,4-difluorophenoxy)acetohydrazide: Contains additional fluorine atoms on the phenoxy group.
Uniqueness
2-(4-fluorophenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide is unique due to its combination of fluorophenoxy and dinitrophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H11FN4O7 |
---|---|
Molecular Weight |
378.27 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H11FN4O7/c16-10-1-3-12(4-2-10)27-8-14(21)18-17-7-9-5-11(19(23)24)6-13(15(9)22)20(25)26/h1-7,22H,8H2,(H,18,21)/b17-7+ |
InChI Key |
PQQPJYLHWFRNIU-REZTVBANSA-N |
Isomeric SMILES |
C1=CC(=CC=C1OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)F |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)F |
Origin of Product |
United States |
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